5-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid

Description

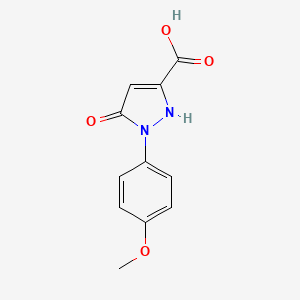

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)-3-oxo-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-17-8-4-2-7(3-5-8)13-10(14)6-9(12-13)11(15)16/h2-6,12H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNVRIFFFRUMJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate in the presence of acetic acid to form the corresponding hydrazone. This hydrazone is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves the oxidation of the pyrazole ring to introduce the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the synthesis of 5-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 5-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as an inhibitor of certain enzymes. Its ability to interact with enzyme active sites makes it a valuable tool in studying enzyme mechanisms and developing new therapeutic agents.

Medicine: The compound has been investigated for its potential medicinal properties, including anti-inflammatory and antioxidant activities. It may be used in the development of new drugs for treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure and properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which 5-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzyme active sites, leading to inhibition or modulation of enzyme activity. The methoxyphenyl group enhances the compound's ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

5-Hydroxy-1-(4-Sulfophenyl)-1H-Pyrazole-3-Carboxylic Acid (CAS 21951-33-7)

- Molecular Formula : C₁₀H₈N₂O₆S

- Molecular Weight : 284.24 g/mol

- Key Differences :

5-(4-Methoxyphenyl)-1H-Pyrazole-3-Carboxylic Acid (CAS 27069-16-5)

- Molecular Formula : C₁₁H₁₀N₂O₃

- Molecular Weight : 218.21 g/mol

- Physical Properties: Boiling point = 516.9°C, density = 1.34 g/cm³, and flash point = 266.4°C . Synthetic Relevance: Commercially available (e.g., SynChem, Inc. product code SC-17517) for drug discovery .

1-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazole-3-Carboxylic Acid (CAS 1020724-35-9)

- Molecular Formula : C₁₂H₁₂N₂O₃

- Molecular Weight : 232.24 g/mol

- Key Differences: A methyl group replaces the hydroxyl at position 5, increasing lipophilicity.

5-Hydroxy-1-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole-3-Carboxylic Acid

- Key Differences: The 4-methoxyphenyl group is replaced by a 3-(trifluoromethyl)phenyl group. The -CF₃ group is strongly electron-withdrawing, altering electronic properties and enhancing metabolic stability.

Comparative Analysis Table

Pharmacological Potential

- The hydroxyl group at position 5 in the target compound enhances interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding. This feature is critical in analogues like the ALKBH5 inhibitor .

- The methoxy group in 5-(4-methoxyphenyl) derivatives improves metabolic stability compared to hydroxylated versions, as seen in SynChem’s drug discovery catalog .

Biological Activity

5-Hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, also known by its CAS number 1192798-40-5, is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant data and case studies.

- Molecular Formula : C11H10N2O4

- Molecular Weight : 218.21 g/mol

- Structure : The compound features a pyrazole ring substituted with a hydroxyl group and a methoxyphenyl group, which are critical for its biological activity.

1. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Pyrazole derivatives are known to exhibit antiproliferative effects against various cancer cell lines.

- Mechanism of Action : The compound may inhibit cell proliferation through the modulation of signaling pathways involved in cell cycle regulation and apoptosis.

- Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) by inducing apoptosis and inhibiting cell cycle progression .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15.2 | Induction of apoptosis |

| HepG2 | 12.8 | Cell cycle arrest and apoptosis induction |

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well-documented. This compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation.

- Research Findings : A study indicated that this compound effectively inhibited COX-2 activity, leading to reduced prostaglandin synthesis .

| Enzyme Activity | Inhibition (%) | Concentration (µM) |

|---|---|---|

| COX-1 | 45 | 20 |

| COX-2 | 70 | 20 |

3. Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent against various pathogens.

- Study Overview : In vitro tests revealed that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria, potentially due to its ability to disrupt bacterial cell membranes .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Molecular Modeling Studies

Molecular docking studies have been employed to understand the binding interactions between the compound and target proteins. These studies suggest that the hydroxyl and methoxy groups play crucial roles in enhancing binding affinity.

Binding Affinity Data

The docking results indicate a favorable interaction with COX enzymes, where the compound forms hydrogen bonds with key amino acid residues.

| Target Protein | Binding Energy (kcal/mol) |

|---|---|

| COX-1 | -7.5 |

| COX-2 | -8.0 |

Q & A

Q. What synthetic routes are employed to prepare 5-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, and how is purity ensured?

The compound is synthesized via multi-step reactions involving condensation of substituted pyrazole precursors with appropriate electrophiles (e.g., acid anhydrides or chlorides). For example, analogous pyrazole-3-carboxylic acid derivatives are synthesized by reacting amino-substituted pyrazole intermediates with acid chlorides or phenyl dithiocarbamates . Purification involves recrystallization, column chromatography, or preparative HPLC, followed by characterization using elemental analysis (to confirm ≥97% purity) and spectroscopic techniques (IR, ¹H-NMR, mass spectrometry) .

Q. Which spectroscopic and analytical methods are critical for structural confirmation?

- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm⁻¹, C=O stretch at ~1700 cm⁻¹) .

- ¹H-NMR : Confirms substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, pyrazole ring protons at δ 6.5–8.0 ppm) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ or [M−H]⁻ peaks consistent with the molecular formula).

- Elemental Analysis : Ensures stoichiometric purity (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced Questions

Q. How can density functional theory (DFT) optimize molecular geometry and predict electronic properties?

Hybrid functionals like B3LYP (incorporating exact exchange terms) are used to calculate bond lengths, angles, and electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials). Basis sets such as 6-31G(d) or def2-TZVP improve accuracy. For instance, DFT studies on similar pyrazole derivatives reveal that methoxy and hydroxy substituents influence electron distribution, affecting reactivity and hydrogen-bonding capabilities .

Q. What crystallographic challenges arise in resolving its structure, and how are they addressed?

Challenges include low crystal quality, twinning, and weak diffraction. Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves space groups (e.g., monoclinic P2₁/c) and unit cell parameters. Absorption corrections (ψ scans) and high-resolution data (θ ≤ 25°) improve reliability. For example, related pyrazole-carboxylic acids exhibit intermolecular hydrogen bonds (O−H···O/N) that stabilize the crystal lattice .

Q. How are pharmacological activities (e.g., anti-inflammatory effects) evaluated, and how should contradictory bioassay data be analyzed?

- In vitro assays : Measure COX-1/COX-2 inhibition or cytokine modulation.

- In vivo models : Use carrageenan-induced edema (anti-inflammatory) or acetic acid writhing (analgesic) tests .

- Data contradictions : Address via dose-response validation, statistical rigor (e.g., ANOVA with p < 0.05), and control experiments (e.g., ulcerogenicity assays to rule off-target effects) .

Q. What role do hydrogen-bonding motifs play in crystal packing, and how is graph set analysis applied?

Hydrogen bonds (e.g., O−H···O, N−H···O) form motifs like R₂²(8) rings or C(6) chains, influencing crystallinity and solubility. Graph set analysis (Etter’s notation) categorizes patterns, aiding in polymorph prediction. For example, pyrazole-carboxylic acids often exhibit dimeric O−H···O interactions, contributing to thermal stability .

Q. How should discrepancies between experimental (e.g., XRD) and computational (DFT) bond lengths be resolved?

- Check methodology : Ensure DFT calculations use relativistic corrections for heavy atoms (e.g., Cl in analogs) and account for crystal packing effects.

- Validate experimental data : Re-refine XRD data with higher-resolution inputs or alternative software (e.g., Olex2 vs. SHELXL).

- Statistical comparison : Use root-mean-square deviations (RMSD) to quantify differences. For example, C−Cl bond lengths in chlorophenyl derivatives show <0.02 Å deviation between DFT and XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.